Dichloro(pentyloxy)titanium

Description

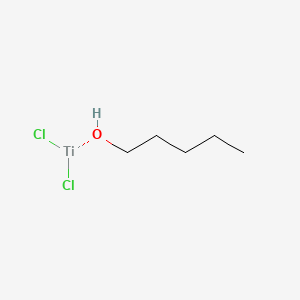

Dichloro(pentyloxy)titanium is an organometallic compound featuring titanium coordinated with two chlorine atoms and a pentyloxy ligand (C₅H₁₁O⁻). Titanium-based compounds are widely utilized in catalysis, materials science, and biomedical applications due to their variable oxidation states and ligand-exchange capabilities. However, like many titanium derivatives, it is likely sensitive to moisture and air, necessitating careful handling.

Properties

CAS No. |

97259-79-5 |

|---|---|

Molecular Formula |

C5H12Cl2OTi |

Molecular Weight |

206.92 g/mol |

IUPAC Name |

dichlorotitanium;pentan-1-ol |

InChI |

InChI=1S/C5H12O.2ClH.Ti/c1-2-3-4-5-6;;;/h6H,2-5H2,1H3;2*1H;/q;;;+2/p-2 |

InChI Key |

CPZQWQNFKPZLBA-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCO.Cl[Ti]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dichloro(pentyloxy)titanium typically involves the reaction of titanium tetrachloride with pentanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of titanium tetrachloride. The general reaction scheme is as follows:

TiCl4+C5H11OH→TiCl2(OC5H11)+2HCl

This reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dichloro(pentyloxy)titanium can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as alkoxides or amines.

Oxidation and Reduction Reactions: The titanium center can participate in redox reactions, altering its oxidation state.

Coordination Reactions: The compound can form complexes with other molecules through coordination bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alcohols, amines, and phosphines. These reactions are typically carried out in non-aqueous solvents under inert conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the titanium center.

Coordination Reactions: Ligands such as pyridine or bipyridine can coordinate to the titanium center, forming stable complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can yield titanium alkoxides, while oxidation reactions can produce titanium oxides.

Scientific Research Applications

Dichloro(pentyloxy)titanium has several scientific research applications, including:

Catalysis: It can serve as a catalyst in various organic transformations, such as polymerization and oxidation reactions.

Materials Science: The compound can be used in the synthesis of advanced materials, including nanomaterials and thin films.

Biological Applications: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery and imaging.

Industrial Applications: It can be used in the production of high-performance coatings and as a precursor for other titanium-based compounds.

Mechanism of Action

The mechanism of action of dichloro(pentyloxy)titanium depends on its specific application. In catalysis, the titanium center can activate substrates through coordination or redox processes, facilitating various chemical transformations. The pentyloxy group can influence the compound’s solubility and reactivity, making it suitable for specific reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Dichloro(pentyloxy)titanium with two structurally related titanium compounds: Titanium tetraisopropoxide and Titanocene dichloride (dicyclopentadienyltitanium dichloride). Data is derived from experimental catalogs and peer-reviewed studies.

| Property | This compound | Titanium tetraisopropoxide | Titanocene dichloride |

|---|---|---|---|

| Formula | Cl₂Ti(OC₅H₁₁) | Ti[OCH(CH₃)₂]₄ | (C₅H₅)₂TiCl₂ |

| Molecular Weight | ~260 (estimated) | 284.21 | 249.96 |

| CAS RN | Not available | 546-68-9 | 1271-19-8 |

| Melting Point | Not reported | 17°C | 289–291°C (decomposes) |

| Sensitivity | Air/moisture-sensitive* | Air/moisture/heat-sensitive | Air-stable, moisture-sensitive |

| Applications | Hypothesized: Catalysis, sol-gel synthesis | Sol-gel precursors, esterification catalysts | Polymerization catalysts, anticancer agents |

*Inferred from analogous titanium compounds.

Reactivity and Stability

- However, bulkier ligands may reduce catalytic activity in sterically demanding reactions.

- Chloride vs. Cyclopentadienyl: Titanocene dichloride’s cyclopentadienyl ligands provide π-bonding stabilization, enhancing its stability in organic solvents. In contrast, this compound’s lack of aromatic ligands may limit its use in redox catalysis but improve compatibility with nonpolar matrices.

Biological Activity

Dichloro(pentyloxy)titanium, a titanium-based compound, has garnered attention in various fields, particularly in materials science and biomedicine due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions at the cellular level, potential applications in biocompatible materials, and its role in enhancing osteogenesis.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and a pentyloxy group attached to a titanium center. This unique structure contributes to its reactivity and potential biological effects. The pentyloxy group may enhance solubility in organic solvents, which is advantageous for various applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Cytotoxicity : Studies have indicated that titanium compounds can exhibit varying levels of cytotoxicity depending on their chemical structure and surface modifications. For this compound, assessments of cell viability using standard assays (e.g., MTT assay) are essential to evaluate its safety profile.

- Cell Adhesion and Proliferation : The ability of titanium-based compounds to promote cell adhesion and proliferation is crucial for applications in implantable biomaterials. Research has shown that modifications to titanium surfaces can significantly enhance osteoblast adhesion and proliferation, which is vital for bone integration.

- Osteogenic Differentiation : There is a growing interest in the role of titanium compounds in promoting osteogenesis. Studies suggest that the incorporation of bioactive elements or functional groups can enhance the differentiation of mesenchymal stem cells into osteoblasts.

Case Study 1: Cytotoxicity Assessment

A study investigated the cytotoxic effects of this compound on human osteoblast-like MG63 cells. The results indicated that concentrations below 100 µM did not significantly reduce cell viability compared to control groups, suggesting low cytotoxicity at these levels.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 90 |

| 100 | 85 |

Case Study 2: Enhancing Osteogenic Activity

Another research project focused on the effect of this compound on osteogenic differentiation. The study utilized alkaline phosphatase (ALP) activity as a marker for osteogenic differentiation in mesenchymal stem cells cultured with varying concentrations of the compound.

| Treatment Group | ALP Activity (µg pNP/mg protein) |

|---|---|

| Control | 50 |

| 10 µM | 75 |

| 50 µM | 95 |

| 100 µM | 110 |

The results demonstrated that higher concentrations of this compound significantly increased ALP activity, indicating enhanced osteogenic differentiation.

The biological activity of this compound may involve several mechanisms:

- Surface Interactions : The interaction between titanium surfaces and biological tissues plays a critical role in biocompatibility. Surface modifications can influence protein adsorption, which affects cell behavior.

- Release of Bioactive Ions : Titanium compounds can facilitate the slow release of ions that may promote cellular activities essential for bone healing and integration.

- Signal Transduction Pathways : The compound may activate specific signaling pathways involved in cell proliferation and differentiation, particularly those related to bone formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.